Diazald-N-methyl-13C-N-methyl-d3
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazald-N-methyl-13C-N-methyl-d3 involves the nitrosation of N-methyl-p-toluenesulfonamide with isotopically labeled nitrosating agents. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, and mild heating (65–70 °C) in a mixture of water, diethyl ether, and a high boiling polar cosolvent like diethylene glycol monomethyl ether .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and packaged under controlled conditions to maintain its stability and isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Diazald-N-methyl-13C-N-methyl-d3 primarily undergoes elimination reactions to produce diazomethane. This reaction is facilitated by the addition of a base and mild heating .
Common Reagents and Conditions:
Base: Sodium hydroxide or potassium hydroxide
Solvents: Water, diethyl ether, diethylene glycol monomethyl ether
Temperature: 65–70 °C
Major Products: The major product of the reaction is diazomethane, which is codistilled as an ethereal solution. A byproduct of the reaction is p-toluenesulfonate salt .
Scientific Research Applications
Diazald-N-methyl-13C-N-methyl-d3 is widely used in scientific research due to its role as a precursor to diazomethane. Its applications include:
Chemistry: Used in the synthesis of various organic compounds through methylation reactions.
Biology: Utilized in the modification of biological molecules for labeling and tracing studies.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Diazald-N-methyl-13C-N-methyl-d3 involves the generation of diazomethane through the elimination reaction. The nitrososulfonamide group undergoes successive elimination reactions in the presence of a base, leading to the formation of diazomethane and p-toluenesulfonate salt. The weak N–NO bond in the compound facilitates this reaction .
Comparison with Similar Compounds
- N-Methyl-N-nitroso-p-toluenesulfonamide
- N-Methyl-N-nitrosourea
- N-Methyl-N’-nitro-N-nitrosoguanidine
Comparison: Diazald-N-methyl-13C-N-methyl-d3 is favored over other similar compounds due to its stability and ease of handling. Unlike N-Methyl-N-nitrosourea and N-Methyl-N’-nitro-N-nitrosoguanidine, which are less thermally stable and more toxic, this compound provides a safer and more efficient route for the generation of diazomethane .
Properties
IUPAC Name |
4-methyl-N-nitroso-N-(trideuterio(113C)methyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKZOUIEAHOBHW-JVXUGDAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(N=O)S(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198251 | |
Record name | Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102832-11-1 | |
Record name | Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102832-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102832-11-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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